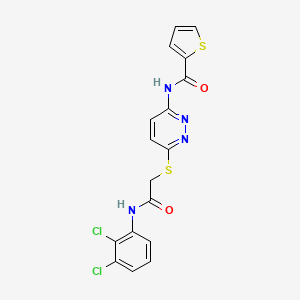
N-(6-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2N4O2S2 and its molecular weight is 439.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with the CAS number 1021107-70-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H12Cl2N4O2S2, with a molecular weight of 439.3 g/mol. The structure includes a pyridazine moiety linked to a thiophene carboxamide, which is significant for its biological activity.
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Protein Kinases : Similar compounds have shown effectiveness in inhibiting various protein kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to reduced cell proliferation in cancer models .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation .
- Cytotoxic Effects on Tumor Cells : Preliminary studies indicate that derivatives of this compound may selectively induce cytotoxicity against tumor cell lines while sparing normal cells .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits potent cytotoxic activity against the WI-38 VA-13 subline 2RA (tumorigenic), with an EC50 value indicating significant efficacy compared to non-tumorigenic controls .
- Inflammation Model : In a rat model of induced arthritis, compounds structurally similar to this one showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including high oral bioavailability and appropriate half-lives for sustained action in vivo, which are crucial for therapeutic efficacy .
Properties
IUPAC Name |
N-[6-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2S2/c18-10-3-1-4-11(16(10)19)20-14(24)9-27-15-7-6-13(22-23-15)21-17(25)12-5-2-8-26-12/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHLUCUQKXPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














